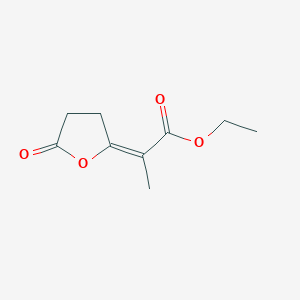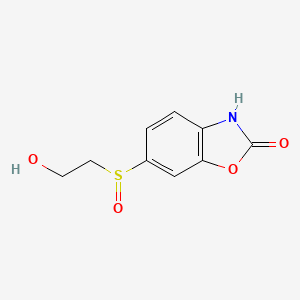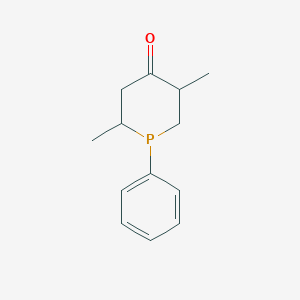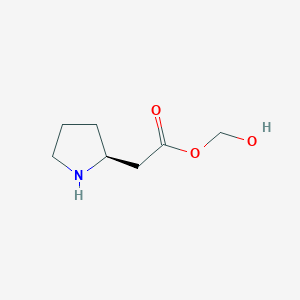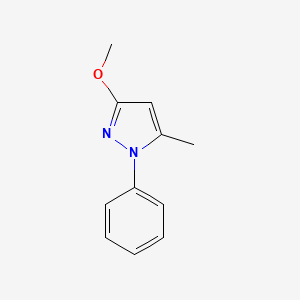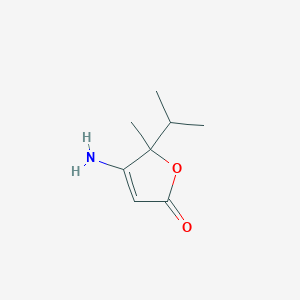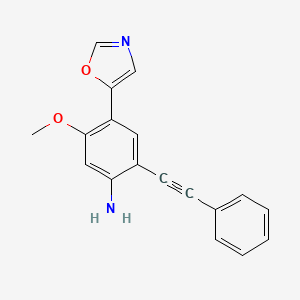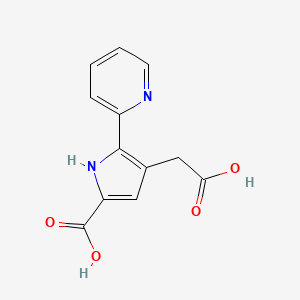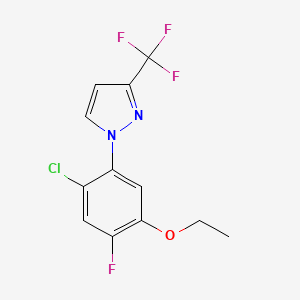
1-(2-Chloro-5-ethoxy-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-5-ethoxy-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with chloro, ethoxy, fluorophenyl, and trifluoromethyl groups.
準備方法
The synthesis of 1-(2-Chloro-5-ethoxy-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chloro, ethoxy, and fluorophenyl groups: This step involves the use of appropriate reagents and catalysts to introduce these substituents onto the pyrazole ring.
Addition of the trifluoromethyl group: This can be accomplished using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the final product.
化学反応の分析
1-(2-Chloro-5-ethoxy-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro, ethoxy, and fluorophenyl groups can be substituted with other functional groups using appropriate reagents and catalysts. For example, nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Chloro-5-ethoxy-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in the study of biological processes and pathways, particularly those involving pyrazole derivatives.
Industry: It can be used in the development of new materials and chemicals with specific properties, such as agrochemicals or specialty chemicals.
作用機序
The mechanism of action of 1-(2-Chloro-5-ethoxy-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
1-(2-Chloro-5-ethoxy-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-Chloro-5-ethoxy-4-fluorophenyl)cyclohexanol: This compound shares some structural similarities but differs in the presence of a cyclohexanol group instead of a pyrazole ring.
1-(2-Chloro-5-ethoxy-4-fluorophenyl)-3-methyl-1H-pyrazole: This compound has a methyl group instead of a trifluoromethyl group, which may result in different chemical and biological properties.
特性
CAS番号 |
106081-80-5 |
|---|---|
分子式 |
C12H9ClF4N2O |
分子量 |
308.66 g/mol |
IUPAC名 |
1-(2-chloro-5-ethoxy-4-fluorophenyl)-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C12H9ClF4N2O/c1-2-20-10-6-9(7(13)5-8(10)14)19-4-3-11(18-19)12(15,16)17/h3-6H,2H2,1H3 |
InChIキー |
BAUOAEZKUPXUAK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C(=C1)N2C=CC(=N2)C(F)(F)F)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)-](/img/structure/B12884297.png)
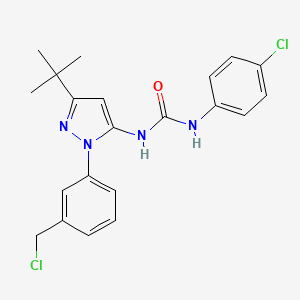
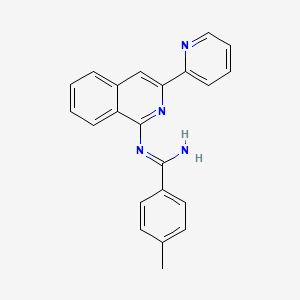
![3-(Pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884307.png)
